molecular formula C10H10N6O3S B11501096 Acetamide, N-(4-acetylaminofurazan-3-yl)-2-(pyrimidin-2-ylsulfanyl)-

Acetamide, N-(4-acetylaminofurazan-3-yl)-2-(pyrimidin-2-ylsulfanyl)-

Cat. No.: B11501096
M. Wt: 294.29 g/mol
InChI Key: PATJLUYWFGAVKA-UHFFFAOYSA-N
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Description

Acetamide, N-(4-acetylaminofurazan-3-yl)-2-(pyrimidin-2-ylsulfanyl)- is a complex organic compound featuring a unique combination of functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Acetamide, N-(4-acetylaminofurazan-3-yl)-2-(pyrimidin-2-ylsulfanyl)- typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:

    Formation of the Furazan Ring: The furazan ring can be synthesized through the cyclization of appropriate dinitro compounds under reducing conditions.

    Acetylation: The furazan derivative is then acetylated using acetic anhydride in the presence of a catalyst such as pyridine.

    Thioether Formation: The pyrimidin-2-ylsulfanyl group is introduced via a nucleophilic substitution reaction, where a pyrimidine thiol reacts with a suitable electrophile.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and solvents.

Chemical Reactions Analysis

Types of Reactions

Acetamide, N-(4-acetylaminofurazan-3-yl)-2-(pyrimidin-2-ylsulfanyl)- can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the sulfur or nitrogen atoms.

    Substitution: Both nucleophilic and electrophilic substitution reactions can occur, particularly at the pyrimidine and furazan rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides can be used under basic or acidic conditions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce various alkyl or acyl groups.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.

Biology

In biological research, Acetamide, N-(4-acetylaminofurazan-3-yl)-2-(pyrimidin-2-ylsulfanyl)- can be used to study enzyme interactions and protein binding due to its multiple functional groups.

Medicine

Medically, this compound has potential as a lead compound for the development of new drugs. Its structure suggests it could interact with various biological targets, making it a candidate for drug discovery programs.

Industry

In industry, this compound could be used in the development of new materials with specific properties, such as enhanced conductivity or unique optical characteristics.

Mechanism of Action

The mechanism by which Acetamide, N-(4-acetylaminofurazan-3-yl)-2-(pyrimidin-2-ylsulfanyl)- exerts its effects involves interactions with molecular targets such as enzymes, receptors, or nucleic acids. The furazan and pyrimidine rings can participate in hydrogen bonding, π-π stacking, and other non-covalent interactions, influencing the compound’s biological activity.

Comparison with Similar Compounds

Similar Compounds

  • Acetamide, N-(4-aminofurazan-3-yl)-2-(pyrimidin-2-ylsulfanyl)-
  • Acetamide, N-(4-acetylaminofurazan-3-yl)-2-(pyrimidin-2-ylthio)-

Uniqueness

Compared to similar compounds, Acetamide, N-(4-acetylaminofurazan-3-yl)-2-(pyrimidin-2-ylsulfanyl)- is unique due to the specific positioning and combination of its functional groups. This uniqueness can result in distinct chemical reactivity and biological activity, making it a valuable compound for research and development.

Properties

Molecular Formula

C10H10N6O3S

Molecular Weight

294.29 g/mol

IUPAC Name

N-(4-acetamido-1,2,5-oxadiazol-3-yl)-2-pyrimidin-2-ylsulfanylacetamide

InChI

InChI=1S/C10H10N6O3S/c1-6(17)13-8-9(16-19-15-8)14-7(18)5-20-10-11-3-2-4-12-10/h2-4H,5H2,1H3,(H,13,15,17)(H,14,16,18)

InChI Key

PATJLUYWFGAVKA-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=NON=C1NC(=O)CSC2=NC=CC=N2

Origin of Product

United States

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